molecular formula C10H11N3 B15199224 4-(2-Ethyl-1H-imidazol-4-yl)pyridine

4-(2-Ethyl-1H-imidazol-4-yl)pyridine

Cat. No.: B15199224
M. Wt: 173.21 g/mol
InChI Key: RRHSJERXOOITCS-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) and Pyridine (B92270) Heterocycles in Contemporary Chemical Sciences

The imidazole and pyridine moieties are fundamental building blocks in the landscape of contemporary chemical sciences, particularly in the domain of medicinal chemistry. researchgate.net Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a crucial component of many biological molecules, including the amino acid histidine and purines. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its coordination capabilities with metal ions, makes it a versatile scaffold in the design of therapeutic agents. Consequently, the imidazole ring is found in a wide array of pharmaceuticals with diverse activities. researchgate.netnih.gov

Similarly, pyridine, a six-membered aromatic heterocycle, is a privileged structure in drug discovery. researchgate.net Its basicity, water solubility, and capacity to form hydrogen bonds contribute to its frequent use in the development of new drugs. researchgate.net The pyridine ring can often be found at the core of various bioactive compounds, where it can influence the molecule's pharmacokinetic and pharmacodynamic properties. researchgate.net The incorporation of pyridine scaffolds is a common strategy in the design of agents targeting a range of diseases. researchgate.netnih.gov

Rationale for the Academic Investigation of 4-(2-Ethyl-1H-imidazol-4-yl)pyridine

The academic investigation of this compound is warranted by the promising synergistic effects that can arise from the conjugation of an imidazole and a pyridine ring. This specific arrangement, featuring an ethyl group on the imidazole ring, offers a unique combination of electronic and steric properties that could lead to novel applications. The rationale for its study is built upon the established importance of its constituent heterocycles and the demonstrated potential of similar imidazole-pyridine conjugates. nih.govdntb.gov.ua The ethyl substituent may also play a role in modulating the lipophilicity and metabolic stability of the molecule, which are critical parameters in drug design.

The exploration of such a molecule is driven by the hypothesis that its unique structure could interact with biological targets in novel ways, potentially leading to the discovery of new therapeutic agents or materials with valuable properties. The nitrogen atoms in both rings can act as coordination sites for metal ions, suggesting potential applications in catalysis or materials science. sigmaaldrich.com

Overview of Research Trends in Ethyl-Imidazole-Pyridine Conjugates

While research specifically on this compound is limited, the broader class of imidazole-pyridine conjugates has been the subject of considerable investigation. A significant trend in this area is the development of these conjugates as potential anticancer agents. rsc.orgnih.gov Researchers have designed and synthesized various imidazole-pyridine derivatives and evaluated their efficacy against different cancer cell lines, with some compounds showing promising activity. rsc.orgnih.gov

Another area of interest is the application of these conjugates in the development of new antimicrobial agents. nih.gov The combination of the imidazole and pyridine rings has been explored for its potential to inhibit the growth of various pathogens. nih.gov Furthermore, the unique photophysical properties of some imidazole-pyridine systems have led to their investigation for use in organic light-emitting diodes (OLEDs) and other electronic materials. sigmaaldrich.com The general trend indicates a multidisciplinary interest in these scaffolds, spanning from medicinal chemistry to materials science.

Data on Constituent Heterocycles

Given the limited specific data for this compound, the following table provides general properties of the parent imidazole and pyridine rings to offer context.

PropertyImidazolePyridine
Formula C₃H₄N₂C₅H₅N
Molar Mass 68.08 g/mol 79.10 g/mol
Boiling Point 256 °C115 °C
Acidity (pKa) ~14.5 (for N-H)~5.25 (for pyridinium (B92312) ion)
Basicity (pKb) ~7.0 (for protonation)~8.75

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

4-(2-ethyl-1H-imidazol-5-yl)pyridine

InChI

InChI=1S/C10H11N3/c1-2-10-12-7-9(13-10)8-3-5-11-6-4-8/h3-7H,2H2,1H3,(H,12,13)

InChI Key

RRHSJERXOOITCS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(N1)C2=CC=NC=C2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Strategies for the Construction of the 4-(2-Ethyl-1H-imidazol-4-yl)pyridine Core

The assembly of the target molecule can be approached through several synthetic routes, primarily focusing on the sequential or convergent construction of the imidazole (B134444) and pyridine (B92270) ring systems.

Ring-Closing Reactions for Imidazole Moiety Formation

The formation of the imidazole ring is a crucial step in the synthesis of this compound. Several classical and modern methods can be adapted for this purpose, often involving the condensation of a dicarbonyl compound, an aldehyde, and an amine source.

One of the most established methods is the Debus-Radziszewski imidazole synthesis , which is a multicomponent reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orghandwiki.orgscribd.com In the context of synthesizing the target molecule, a plausible pathway would involve the reaction of a 4-pyridyl-substituted glyoxal (B1671930) with propionaldehyde (B47417) and ammonia. The 4-pyridylglyoxal would provide the carbon backbone for the C4 and C5 positions of the imidazole ring, while propionaldehyde would furnish the C2 carbon and the ethyl substituent.

Another versatile method is the Van Leusen imidazole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.orgnih.gov This reaction typically involves the condensation of an aldimine with TosMIC. To generate this compound, one could envision a pathway starting with the in-situ formation of an aldimine from pyridine-4-carboxaldehyde and an appropriate amine, followed by reaction with a modified TosMIC reagent that would ultimately introduce the ethyl group at the C2 position.

The Marckwald synthesis offers another route, typically used for the preparation of 2-mercaptoimidazoles from α-amino ketones or aldehydes and potassium thiocyanate. researchgate.net Subsequent oxidative removal of the sulfur group can yield the desired imidazole. For the target compound, this would involve the synthesis of an α-amino ketone bearing a 4-pyridyl group, followed by cyclization and desulfurization.

A summary of potential starting materials for these ring-closing reactions is presented in Table 1.

Synthesis MethodKey ReagentsResulting Imidazole Moiety
Debus-Radziszewski4-Pyridylglyoxal, Propionaldehyde, Ammonia2-Ethyl-4-(pyridin-4-yl)-1H-imidazole
Van LeusenPyridine-4-carboxaldehyde, Amine, Ethyl-substituted TosMIC4-(pyridin-4-yl)-imidazole with potential for C2 ethylation
Marckwaldα-Amino-4-pyridyl ketone, Potassium thiocyanate2-Mercapto-4-(pyridin-4-yl)imidazole

Pyridine Ring Functionalization and Coupling Strategies

An alternative approach to the synthesis of this compound involves the initial construction of a suitably functionalized imidazole ring, followed by the attachment of the pyridine moiety. This is often achieved through modern cross-coupling reactions.

The Suzuki cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between aromatic rings. audreyli.comresearchgate.net This strategy would entail the synthesis of a halo-substituted imidazole, such as 4-bromo-2-ethyl-1H-imidazole, which can then be coupled with 4-pyridylboronic acid in the presence of a palladium catalyst. The regioselectivity of the initial bromination of the 2-ethylimidazole (B144533) would be a critical factor in this approach.

Other palladium-catalyzed cross-coupling reactions, such as the Stille or Negishi couplings, could also be employed. iosrjournals.orgacs.org These methods would involve the use of organotin or organozinc derivatives of either the imidazole or the pyridine ring, respectively. For instance, a Stille coupling could be performed between an iodothienopyridine and a stannylated imidazole. iosrjournals.org

These coupling strategies offer the advantage of modularity, allowing for the synthesis of a variety of analogues by simply changing the coupling partners.

Alkylation and Substitution Approaches for Ethyl Group Incorporation

The ethyl group at the C2 position of the imidazole ring can be introduced either during the ring formation, as in the Debus-Radziszewski synthesis with propionaldehyde, or after the imidazole core has been constructed.

Post-formation ethylation can be achieved through various alkylation methods. One approach involves the deprotonation of the C2 position of a pre-formed 4-(pyridin-4-yl)-1H-imidazole using a strong base to generate a nucleophilic imidazolium (B1220033) anion or an N-heterocyclic carbene, which can then react with an ethylating agent such as ethyl iodide or ethyl bromide. nih.gov The acidity of the C2 proton in imidazolium-based ionic liquids is a well-documented phenomenon that can be exploited for this purpose. irjmets.com

Alternatively, if the imidazole ring is synthesized with a suitable leaving group at the C2 position, a nucleophilic substitution reaction with an ethyl nucleophile (e.g., ethylmagnesium bromide) could be employed.

Multicomponent Reaction Protocols in this compound Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials, thereby reducing the number of synthetic steps and purification procedures. rsc.org

The aforementioned Debus-Radziszewski synthesis is a classic example of a three-component reaction that can be applied to the synthesis of the target molecule. wikipedia.orghandwiki.orgscribd.com A plausible one-pot synthesis of this compound could involve the condensation of pyridine-4-carboxaldehyde, a source of the ethyl group such as propionaldehyde or an equivalent, and a dicarbonyl compound in the presence of an ammonia source like ammonium (B1175870) acetate. rsc.orgresearchgate.netresearchgate.net The use of catalysts such as Lewis acids or supported catalysts can enhance the efficiency and selectivity of these reactions. rsc.org

The Groebke–Blackburn–Bienaymé reaction is another powerful MCR for the synthesis of fused imidazoles, such as imidazo[1,2-a]pyridines, and could potentially be adapted for the synthesis of the target compound. researchgate.net

Regioselectivity and Stereoselectivity Control in Synthetic Routes to Imidazole-Pyridine Derivatives

The synthesis of this compound requires careful control of regioselectivity to ensure the formation of the desired isomer. When starting from an unsymmetrical dicarbonyl compound in a ring-closing reaction, a mixture of 4- and 5-substituted imidazoles can be formed. The choice of reactants and reaction conditions can influence the regiochemical outcome. For instance, the sequential reaction of allenyl sulfonamides with amines has been shown to produce 4- and 5-functionalized imidazoles regioselectively, depending on the substituents on the nitrogen atoms. ajoch.org

In the case of cross-coupling reactions, the regioselective synthesis of the required halo-imidazole precursor is paramount. Direct halogenation of 2-ethylimidazole can potentially lead to a mixture of isomers, necessitating careful control of the reaction conditions or the use of directing groups to achieve the desired 4-bromo-2-ethyl-1H-imidazole.

Stereoselectivity is generally not a concern in the synthesis of the aromatic this compound core itself. However, if chiral centers are present in any of the starting materials or are introduced in subsequent modifications, their stereochemical integrity would need to be considered.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of imidazole-containing compounds is an area of growing interest, aiming to reduce the environmental impact of chemical processes. eurekaselect.com

The use of green solvents is a key aspect of green chemistry. For the synthesis of imidazole-pyridine derivatives, the use of water, deep eutectic solvents, or other environmentally benign solvents is highly desirable. iosrjournals.orgresearchgate.netajoch.org Aqueous micellar media have also been shown to be effective for the synthesis of imidazo[1,2-a]pyridines. acs.org

Energy efficiency can be improved by employing methods such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. iosrjournals.org

The development of catalyst-free and solvent-free reaction conditions represents a significant advancement in green synthesis. For instance, the synthesis of imidazo[1,2-a]pyridines has been achieved under solvent-free conditions, minimizing waste and simplifying product isolation. ajoch.org

Furthermore, the use of reusable catalysts , such as copper silicate, can enhance the sustainability of the synthetic process. nanobioletters.com Multicomponent reactions also align with the principles of green chemistry by improving atom economy and reducing the number of synthetic steps. rsc.orgresearchgate.net

A comparative overview of green chemistry approaches is provided in Table 2.

Green Chemistry PrincipleApplication in Imidazole-Pyridine SynthesisBenefits
Use of Green SolventsWater, Deep Eutectic Solvents, Aqueous Micellar MediaReduced toxicity and environmental impact
Energy EfficiencyMicrowave-assisted synthesisShorter reaction times, lower energy consumption
Waste ReductionCatalyst-free and solvent-free reactionsMinimized waste, simplified purification
Reusable CatalystsHeterogeneous catalysts like copper silicateReduced catalyst waste and cost
Atom EconomyMulticomponent reactionsIncreased efficiency, fewer synthetic steps

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance Spectroscopy for 4-(2-Ethyl-1H-imidazol-4-yl)pyridine and Related Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the ethyl group, the imidazole (B134444) ring, and the pyridine (B92270) ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons of the pyridine and imidazole rings would typically appear in the downfield region (typically δ 7.0-8.5 ppm), while the aliphatic protons of the ethyl group would be found in the upfield region. The characteristic triplet and quartet splitting pattern of the ethyl group protons would also be a key identifying feature.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Pyridine-H 8.5-8.7 Doublet
Pyridine-H 7.5-7.7 Doublet
Imidazole-H 7.0-7.2 Singlet
-CH₂- (Ethyl) 2.7-2.9 Quartet
-CH₃ (Ethyl) 1.2-1.4 Triplet
Imidazole-NH 12.0-13.0 Broad Singlet

Note: This is a predicted data table as experimental data is not currently available in public literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the aromatic pyridine and imidazole rings are expected to be in the range of δ 115-150 ppm. The carbons of the ethyl group would appear at higher field strengths.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Pyridine-C (quaternary) 148-152
Pyridine-CH 120-125
Imidazole-C (quaternary) 145-150
Imidazole-CH 115-120
Imidazole-C (quaternary) 135-140
-CH₂- (Ethyl) 20-25
-CH₃ (Ethyl) 10-15

Note: This is a predicted data table as experimental data is not currently available in public literature.

Two-Dimensional NMR Techniques for Structural Confirmation

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY experiments would reveal the coupling between adjacent protons, for example, within the ethyl group and the pyridine ring. HSQC would correlate each proton signal with its directly attached carbon atom. HMBC experiments would provide information about longer-range couplings between protons and carbons (2-3 bonds), which is crucial for confirming the connection between the ethyl group, the imidazole ring, and the pyridine ring.

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide an accurate mass measurement, allowing for the confirmation of its molecular formula (C₁₀H₁₁N₃). The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. Characteristic fragmentation pathways might include the loss of the ethyl group or cleavage of the imidazole or pyridine rings, providing further evidence for the proposed structure.

Infrared Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the imidazole ring (typically around 3200-3500 cm⁻¹), C-H stretches of the aromatic rings and the ethyl group (around 2800-3100 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region), and C-N stretching vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch (Imidazole) 3200-3500
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch 2850-2960
C=N and C=C Stretch 1400-1600
C-N Stretch 1250-1350

Note: This is a predicted data table as experimental data is not currently available in public literature.

X-ray Diffraction Analysis of this compound and Allied Derivatives

Crystal Structure Determination and Molecular Conformation

No crystallographic studies detailing the unit cell parameters, space group, bond lengths, bond angles, and dihedral angles for this compound have been reported. Consequently, the precise three-dimensional arrangement and conformation of the molecule remain undetermined.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Without a determined crystal structure, an analysis of the intermolecular forces that govern the packing of this compound molecules in the solid state is not possible. Information regarding potential hydrogen bonding patterns, π-π stacking interactions between the pyridine and imidazole rings, and other non-covalent interactions is not available in the existing scientific record.

Future experimental work, including single-crystal X-ray diffraction analysis, would be required to provide the necessary data to fulfill the requested structural investigation.

Advanced Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies on 4-(2-Ethyl-1H-imidazol-4-yl)pyridine and Its Analogs

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in chemistry and materials science to predict molecular properties.

In a typical DFT study, the first step is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. For a molecule like this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. These calculations are often performed using a basis set such as B3LYP/6-311++G(d,p). mdpi.com

The electronic structure calculations that follow geometry optimization provide insights into the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.

Table 1: Representative Optimized Geometrical Parameters for an Imidazole-Pyridine System

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (Pyridine Ring)1.39120.00.0
C-N (Pyridine Ring)1.34120.00.0
C-N (Imidazole Ring)1.38108.00.0
C=N (Imidazole Ring)1.32110.00.0
C-C (Inter-ring)1.48-15.0

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. A large energy gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. irjweb.com

Table 2: Representative Frontier Molecular Orbital Data for a Pyridine (B92270) Derivative

ParameterEnergy (eV)
HOMO Energy-6.6393
LUMO Energy-2.5832
HOMO-LUMO Gap4.0561

Data is illustrative and based on a related rhenium complex with imidazole-based ligands. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's surface and uses a color scale to indicate regions of different electrostatic potential. Red areas represent regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue areas indicate regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow areas represent regions with intermediate potential. uni-muenchen.de

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of both the pyridine and imidazole (B134444) rings, indicating these are the most probable sites for protonation and interaction with electrophiles.

Vibrational frequency analysis is a computational technique used to predict the infrared (IR) and Raman spectra of a molecule. The calculations determine the frequencies at which the molecule will vibrate, corresponding to different stretching, bending, and torsional motions of the atoms. These calculated frequencies can be compared with experimental spectroscopic data to confirm the molecular structure and assign the observed spectral bands to specific vibrational modes. researchgate.net

For instance, the characteristic C=N and C=C stretching vibrations in the imidazole and pyridine rings are expected to appear in the 1450–1660 cm⁻¹ region. researchgate.net The C-H stretching vibrations are typically observed around 3000 cm⁻¹. mdpi.com

Table 3: Representative Vibrational Frequencies for an Imidazole Derivative

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch34503400
C-H Aromatic Stretch31003080
C=N Stretch16201615
C=C Stretch15801575
C-H In-plane Bend11501145

Molecular Dynamics Simulations for Conformational Landscapes and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes and dynamic behavior of a molecule in different environments, such as in solution.

For this compound, an MD simulation could be used to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. It could also be used to study how the molecule interacts with solvent molecules, providing insights into its solubility and solution-phase behavior. Analysis of the simulation trajectory can reveal important information about the stability of the molecule's structure, often quantified by the root-mean-square deviation (RMSD). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Compound Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the molecular descriptors (e.g., steric, electronic, and hydrophobic properties) that are most correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. chemrevlett.com

In the context of drug design, a QSAR study on a series of analogs of this compound could help in identifying the key structural features required for a particular biological activity. This information can then be used to design new compounds with improved potency and selectivity. mdpi.com The statistical robustness of a QSAR model is often evaluated using parameters like the coefficient of determination (R²) and the cross-validated R² (q²). nih.gov

Coordination Chemistry and Metal Complexation Research

Ligand Design Principles Centered on 4-(2-Ethyl-1H-imidazol-4-yl)pyridine and its Derivatives

The design of ligands based on the this compound scaffold is guided by several key principles. The ethyl group at the 2-position of the imidazole (B134444) ring provides steric bulk, which can influence the coordination geometry around the metal center and affect the packing of molecules in the solid state. The pyridine (B92270) and imidazole rings offer distinct coordination sites, and their relative orientation can be tuned through synthetic modifications to control the dimensionality and topology of the resulting coordination polymers and metal-organic frameworks (MOFs).

Derivatives of this ligand can be synthesized to include additional functional groups, enhancing their coordination capabilities and introducing specific properties to the resulting metal complexes. For instance, the incorporation of carboxylate or other donor groups can increase the denticity of the ligand, leading to more stable and robust framework structures. The choice of substituents can also modulate the electronic properties of the ligand, which in turn affects the photophysical and magnetic properties of the metal complexes.

Metal Ion Complexation Studies and Coordination Modes

The versatile nature of this compound allows it to coordinate with a variety of metal ions in different ways. It can act as a monodentate ligand, coordinating through either the pyridine or the imidazole nitrogen. More commonly, it functions as a bidentate bridging ligand, connecting two metal centers and facilitating the formation of one-, two-, or three-dimensional coordination polymers. The specific coordination mode is influenced by factors such as the nature of the metal ion, the counter-anion, and the reaction conditions.

Transition metal complexes of pyridine and imidazole-based ligands are well-documented. wikipedia.org With transition metals like copper(II), zinc(II), and nickel(II), this compound is expected to form complexes with various geometries, including tetrahedral, square planar, and octahedral. jscimedcentral.com For example, in a hypothetical copper(II) complex, the ligand could bridge two copper centers, with each copper ion also coordinated to other ligands or solvent molecules to complete its coordination sphere. The ethyl group would likely influence the steric environment around the metal, potentially leading to distorted geometries.

Research on related pyridine-imidazole ligands has shown that they can form discrete polynuclear complexes or extended coordination polymers with transition metals. The magnetic properties of these complexes are of particular interest, as the bridging ligand can mediate magnetic exchange interactions between paramagnetic metal centers.

Coordination polymers involving main group metals and imidazole-pyridine ligands have also been explored. For instance, Ba(II) has been used to construct metal-organic frameworks with imidazole-based ligands. acs.orgacs.org The larger ionic radii of main group metals often lead to higher coordination numbers and different structural motifs compared to transition metal complexes. In the case of this compound, complexation with main group metals could result in the formation of robust, porous frameworks with potential applications in gas storage and separation.

Spectroscopic Characterization of Metal Complexes (e.g., UV-Vis, IR, Magnetic Properties)

The formation of metal complexes with this compound can be confirmed and characterized using various spectroscopic techniques.

Infrared (IR) Spectroscopy: Coordination of the ligand to a metal ion is typically evidenced by shifts in the vibrational frequencies of the pyridine and imidazole rings. For instance, the C=N stretching vibration of the imidazole group, which appears around 1615 cm⁻¹ in the free ligand, would be expected to shift upon coordination. mdpi.com

UV-Vis Spectroscopy: The electronic absorption spectra of the metal complexes provide information about the coordination environment of the metal ion. For transition metal complexes, d-d transitions can often be observed in the visible region, and their energies are indicative of the ligand field strength and the coordination geometry. Charge-transfer bands may also be present.

Magnetic Properties: For complexes containing paramagnetic metal ions, magnetic susceptibility measurements can provide insights into the electronic structure and magnetic interactions. The nature of the bridging ligand plays a crucial role in mediating magnetic exchange between metal centers, which can be either ferromagnetic or antiferromagnetic.

Below is a table summarizing the expected spectroscopic data for a hypothetical transition metal complex of this compound.

Spectroscopic TechniqueExpected ObservationsInterpretation
IR Spectroscopy Shift in C=N and C-H vibrational frequencies of the imidazole and pyridine rings.Confirmation of ligand coordination to the metal center.
UV-Vis Spectroscopy Appearance of d-d transition bands in the visible region for transition metal complexes.Information on the coordination geometry and ligand field strength.
Magnetic Susceptibility Paramagnetic behavior for complexes with unpaired electrons.Determination of the magnetic moment and investigation of magnetic exchange interactions.

Crystallographic Analysis of Coordination Compounds and Supramolecular Architectures

Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional structure of coordination compounds. nih.gov This technique allows for the detailed analysis of bond lengths, bond angles, and coordination geometries. For complexes of this compound, crystallographic analysis would reveal the exact coordination mode of the ligand and how the individual complex units pack to form supramolecular architectures.

The following table presents hypothetical crystallographic data for a coordination compound of this compound.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)12.8
β (°)98.5
Z4

Applications in Metal-Organic Frameworks (MOFs) Utilizing Imidazole-Pyridine Ligands

Ligands containing both imidazole and pyridine functionalities are excellent building blocks for the construction of Metal-Organic Frameworks (MOFs). acs.orgrsc.orgresearchgate.net MOFs are a class of porous materials with potential applications in gas storage, separation, catalysis, and sensing. mdpi.com The rigid nature of the imidazole and pyridine rings, combined with the directional coordination to metal ions, allows for the rational design of MOFs with specific pore sizes and functionalities.

The use of this compound and its derivatives as ligands in MOF synthesis can lead to materials with unique properties. The ethyl group can influence the porosity and guest-host interactions within the framework. By carefully selecting the metal ion and the reaction conditions, it is possible to control the dimensionality and topology of the resulting MOF. For example, the use of a ditopic ligand like this compound with a metal ion that prefers octahedral coordination could lead to the formation of a 3D framework with a well-defined porous structure. nih.govrsc.org

Mechanistic Insights into Biological Activities

Molecular Interactions with Biological Targets and Mechanisms of Action

The imidazole-pyridine scaffold is a versatile structural motif capable of interacting with a variety of biological macromolecules, leading to the modulation of their functions.

Enzyme Inhibition Studies (e.g., Kinases, Dihydrofolate Reductase)

The pyridine (B92270) and imidazole (B134444) moieties are prevalent in numerous enzyme inhibitors, where they often interact with key residues in the active sites of enzymes. nih.govresearchgate.net

Kinase Inhibition: Derivatives containing pyridine and imidazole scaffolds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.gov For instance, pyrazolopyridine derivatives have been developed as effective hinge-binding cores that occupy the ATP pocket in kinases. nih.gov A series of N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives were evaluated for their anticancer effects, with one potent compound, 11c , demonstrating strong inhibitory activity against several kinases, including Jun N-terminal kinases (JNK1, JNK2), p38α, and V600E-B-Raf. rsc.org Similarly, 2-aminopyridine scaffolds have served as a basis for developing inhibitors of Vaccinia-related kinases 1 and 2 (VRK1 and VRK2). eurekaselect.com Another study identified a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative as a highly potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/CDK6). researchgate.net

Compound ClassTarget Kinase(s)Key FindingsReference
N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamidesJNK1, JNK2, p38α, V600E-B-RafCompound 11c showed strong, multi-kinase inhibitory activity.
PyrazolopyridinesVarious (e.g., RET kinase)Act as hinge-binding purine bioisosteres, occupying the ATP pocket. nih.gov
AminopyridinesVRK1, VRK2Compound 18 displayed an IC50 of 150 nM against VRK1 with good selectivity. eurekaselect.com
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-aminesCDK4, CDK6Highly potent and selective inhibition, leading to antiproliferative effects. researchgate.net

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a critical enzyme in the synthesis of nucleotides and is a well-established target for anticancer and antimicrobial agents. nih.govnih.gov DHFR inhibitors work by preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for the proliferation of rapidly dividing cells. nih.gov Heterocyclic compounds, particularly those containing motifs like pyrimidine which is structurally related to the pyridine-imidazole scaffold, are common among DHFR inhibitors. researchgate.net For example, DHFR-IN-4, a potent inhibitor, also shows activity against EGFR and HER2 kinases, highlighting the potential for multi-target inhibition by such compounds. mdpi.com Although direct studies on 4-(2-ethyl-1H-imidazol-4-yl)pyridine as a DHFR inhibitor are not available, its heterocyclic nature makes this a plausible mechanism of action to explore.

Other Enzyme Inhibition: Imidazopyridine derivatives have also been identified as a novel class of nitric-oxide synthase (iNOS) inhibitors. One such compound, 2-[2-(4-Methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine , showed highly selective, competitive inhibition of iNOS with an IC50 value of 86 nM. Furthermore, imidazo[1,2-a]pyridine derivatives have been designed as novel inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism.

Receptor Binding and Modulation Mechanisms

Analogs of this compound have demonstrated high affinity and selective activity at various receptors.

Histamine (B1213489) H3 Receptor: A close structural analog, immethridine (4-(1H-imidazol-4(5)-ylmethyl)pyridine) , was identified as a novel, potent, and highly selective histamine H3 receptor agonist. This compound exhibited a pKi of 9.07 and a pEC50 of 9.74, with a 300-fold selectivity over the related H4 receptor, demonstrating that the imidazole-pyridine core can effectively interact with G-protein coupled receptors.

Constitutive Androstane Receptor (CAR): Several derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine have been discovered to directly activate the human constitutive androstane receptor (CAR) in nanomolar concentrations. CAR is a nuclear receptor that plays a significant role in hepatic functions, including the metabolism of drugs and clearance of endogenous substances. This finding suggests that the broader imidazopyridine scaffold can act as a modulator of nuclear receptors.

CompoundTarget ReceptorActivityAffinity/PotencyReference
ImmethridineHistamine H3AgonistpKi = 9.07, pEC50 = 9.74
3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine derivativesConstitutive Androstane Receptor (CAR)AgonistActive in nanomolar concentrations

DNA/RNA Interaction and Intercalation Studies

The planar aromatic structure of the imidazole-pyridine system is favorable for interactions with nucleic acids. Some imidazole derivatives, such as imidazo[4,5-b]pyridine, are known to function as DNA intercalators, inserting themselves between DNA base pairs and disrupting replication processes in cancer cells. This intercalation is stabilized by van der Waals forces and π-π stacking interactions.

A study investigating hybrid imidazole-pyridine derivatives identified them as potential anticancer DNA intercalators. Through experimental and computational methods, these compounds were shown to interact with targets such as the Dickerson-Drew dodecamer (a B-DNA model) and G-quadruplex DNA. Similarly, copper(II) complexes with pyridine-benzimidazole ligands have been shown to bind strongly to DNA through an intercalative mode, facilitated by the large planar and aromatic nature of the ligands. Molecular docking studies of certain pyrimidine derivatives with hydrazone and pyridine moieties also suggest interaction with DNA through groove binding and oblique intercalation, forming hydrogen bonds with DNA base residues. These findings collectively suggest that the this compound scaffold has the structural prerequisites to interact with and potentially damage DNA, contributing to cytotoxic activity.

Elucidation of Cellular Pathway Modulation by this compound Analogs

By interacting with enzymes, receptors, and DNA, these compounds can trigger downstream signaling events that modulate complex cellular pathways, such as those governing cell death and inflammation.

Apoptosis Induction Pathways

Inducing apoptosis, or programmed cell death, is a primary strategy for cancer therapy. researchgate.net Analogs of this compound have been shown to effectively induce apoptosis in cancer cells through various mechanisms.

A study on novel imidazole derivatives, including a 1-(4-substituted phenyl)-2-ethyl imidazole analog, demonstrated potent antiproliferative activity by inducing apoptosis. researchgate.net The lead compound, 4f , was found to modulate the mitochondrial apoptotic pathway by increasing the protein expression of the pro-apoptotic factor Bax while decreasing the expression of the anti-apoptotic protein Bcl-2 in a time-dependent manner. researchgate.net The balance between pro- and anti-apoptotic members of the Bcl-2 family is critical for regulating the intrinsic mitochondrial pathway of apoptosis.

Furthermore, novel imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis in non-small cell lung cancer cells through the generation of reactive oxygen species (ROS). This ROS production was linked to increased NADPH oxidase (NOX) activity, leading to impaired mitochondrial membrane potential, upregulation of pro-apoptotic BAX and BAK1, downregulation of anti-apoptotic BCL2, and subsequent activation of caspases 9 and 3.

Compound ClassCancer Cell LineMechanism of Apoptosis InductionKey Molecular EventsReference
1-(4-Substituted phenyl)-2-ethyl imidazoles (e.g., Compound 4f)HeLaMitochondrial (Intrinsic) PathwayIncreased Bax expression, Decreased Bcl-2 expression researchgate.net
Imidazo[1,2-a]pyridine derivativesA549 (Lung Cancer)ROS-mediated ApoptosisIncreased NOX activity, impaired mitochondrial membrane potential, Caspase-9/3 activation

Mechanisms of Anti-inflammatory Action

Chronic inflammation is linked to various diseases, and targeting inflammatory pathways is a key therapeutic strategy. Pyridine-containing heterocyclic compounds have shown promise as anti-inflammatory agents.

Studies on N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives revealed significant anti-inflammatory effects. rsc.org The mechanism involves the inhibition of key inflammatory mediators. For example, compound 11n from this series was a potent inhibitor of prostaglandin E2 (PGE2) production in macrophages. rsc.org This was attributed to its selective inhibition of cyclooxygenase-2 (COX-2) protein levels over COX-1. rsc.org The compound also reduced the expression of inducible nitric oxide synthase (iNOS) and the subsequent release of nitric oxide (NO), another important inflammatory mediator. rsc.org Additionally, it was shown to decrease the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). rsc.org The development of selective COX-2 inhibitors is a major goal in inflammation therapy to reduce the side effects associated with non-selective NSAIDs.

Antimicrobial Mechanisms, including Fungal Growth Inhibition

No specific studies detailing the antimicrobial or antifungal mechanisms of action for this compound have been identified. Research into how this compound might inhibit fungal growth, such as through cell wall disruption, enzyme inhibition, or other pathways, has not been published.

Molecular Docking and Ligand-Target Interaction Analysis

There are no available molecular docking studies that have used this compound as a ligand to investigate its binding to any microbial or fungal protein targets.

Characterization of Binding Pockets and Key Intermolecular Interactions

Without molecular docking studies, the characterization of binding pockets and the key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, or pi-stacking) that this compound might form with biological targets remains purely speculative and is not supported by scientific literature.

Structure-Activity Relationship (SAR) Derivations from Docking Studies

Structure-activity relationship (SAR) studies are contingent on the analysis of a series of related compounds and their activities. As there are no published docking or activity studies for this compound and its analogues, no SAR derivations can be made.

Applications in Advanced Materials Science and Catalysis

Catalytic Applications of 4-(2-Ethyl-1H-imidazol-4-yl)pyridine as a Ligand

Role in Transition Metal-Catalyzed Organic Transformations

There is no specific information available in the searched literature detailing the use of this compound as a ligand in transition metal-catalyzed organic transformations. Generally, pyridine (B92270) and imidazole (B134444) derivatives are widely used as ligands in coordination chemistry. wikipedia.orgjscimedcentral.comresearchgate.net For instance, transition metal complexes containing pyridine ligands are utilized as precursors in various synthetic applications. wikipedia.org The electronic and steric properties of the ligand play a crucial role in the catalytic activity and selectivity of the resulting complex. The ethyl group at the 2-position of the imidazole ring in the target compound could influence the steric environment around a coordinated metal center, which in turn could affect its catalytic performance. However, without experimental data, any discussion on its specific role remains speculative.

Efficacy in Reductive Coupling Reactions

Luminescent Properties and Potential in Optoelectronic Devices (e.g., OLEDs, Fluorescent Probes)

The luminescent properties of this compound have not been specifically reported. The photophysical properties of imidazole-pyridine derivatives are an active area of research, with many compounds exhibiting interesting fluorescence and phosphorescence. nih.govijrpr.comrsc.org These properties are highly dependent on the molecular structure, including the nature and position of substituents, as well as the presence of coordinated metal ions. nih.gov For related compounds, such as imidazo[1,2-a]pyridines, researchers have noted that their fluorescence emission can be tuned by altering the electronic properties of substituents. ijrpr.com Such compounds have shown potential in applications like Organic Light Emitting Diodes (OLEDs). ijrpr.com However, without dedicated studies on this compound, its potential in optoelectronic devices remains unknown.

Gas Adsorption and Separation Properties of Coordination Polymers Incorporating Imidazole-Pyridine Moieties

Coordination polymers, including Metal-Organic Frameworks (MOFs), built from imidazole and pyridine-containing ligands are known for their potential in gas adsorption and separation. mdpi.commdpi.com The porous nature of these materials allows for the selective capture of gas molecules. The specific architecture and chemical functionality of the pores, which are determined by the metal nodes and the organic linkers, dictate the adsorption properties. While the general class of materials is well-studied, there is no available data on coordination polymers specifically incorporating this compound as a linker and their corresponding gas adsorption characteristics.

Utility as Synthetic Intermediates in the Preparation of Complex Organic and Heterocyclic Compounds

The utility of this compound as a synthetic intermediate for more complex molecules is not well-documented in the available literature. Pyridine and imidazole rings are common scaffolds in medicinal chemistry and materials science, and functionalized derivatives often serve as building blocks for larger, more complex structures. nih.govnih.gov For example, 4-acetylpyridine (B144475) has been used as a starting material for the synthesis of novel heterocyclic scaffolds. nih.gov The presence of both imidazole and pyridine moieties in this compound, along with the reactive N-H proton on the imidazole ring, suggests it could be a versatile precursor. However, specific examples of its application in the synthesis of complex organic and heterocyclic compounds are not reported in the searched scientific literature.

Future Directions and Emerging Research Avenues

Rational Design and Synthesis of Novel 4-(2-Ethyl-1H-imidazol-4-yl)pyridine Analogs with Tunable Properties

The rational design of new analogs based on the this compound core is a primary avenue for future research. The goal is to create derivatives with enhanced efficacy, selectivity, and tailored physicochemical properties for specific applications. Methodologies such as fragment-based drug design (FBDD) and structure-activity relationship (SAR) studies will be instrumental. nih.govnih.gov

Key Strategies for Analog Design:

Substitution Pattern Modification: Systematic alteration of substituents on both the pyridine (B92270) and imidazole (B134444) rings can profoundly influence biological activity. For instance, introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the scaffold, affecting target binding and pharmacokinetics. nih.gov

Bioisosteric Replacement: Replacing specific functional groups with bioisosteres can optimize properties like solubility, metabolic stability, and target interaction. For example, the ethyl group at the 2-position of the imidazole could be replaced with other alkyl groups, cycloalkyl moieties, or even small heterocyclic rings to probe the steric and electronic requirements of a target's binding pocket.

Scaffold Hopping: While retaining the key pharmacophoric elements, the core pyridine-imidazole structure could be modified to explore different heterocyclic systems, potentially leading to novel intellectual property and improved drug-like properties.

The synthesis of these rationally designed analogs will require versatile and efficient chemical routes. Future efforts will likely focus on developing novel multicomponent reactions (MCRs) and leveraging advanced catalytic methods, such as copper-catalyzed or palladium-catalyzed cross-coupling reactions, to streamline the synthesis of diverse compound libraries. researchgate.net

Table 1: Potential Modifications and Expected Property Tuning

Modification SiteExample SubstituentsPotential Properties to Tune
Imidazole Ring (N-1)Alkyl chains, Benzyl groupsLipophilicity, Metabolic stability
Imidazole Ring (C-2)Cyclopropyl, TrifluoromethylSteric bulk, Target interaction, Potency
Pyridine RingHalogens, Methoxy, Cyano groupsElectronic properties, Binding affinity, Selectivity
Ethyl Group (Side Chain)Hydroxyl, Amino groupsSolubility, Hydrogen bonding capability

Development of Advanced Spectroscopic and Imaging Techniques for Characterization

As novel analogs are synthesized, their precise structural and functional characterization becomes paramount. While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) will remain fundamental, future research will benefit from the application and development of more advanced methods. researchgate.netnih.gov

Advanced spectroscopic techniques, such as 2D-NMR (COSY, HSQC, HMBC), will be crucial for the unambiguous structural elucidation of complex derivatives. mdpi.com Furthermore, techniques like X-ray crystallography can provide definitive three-dimensional structural information, revealing key conformational features and intermolecular interactions that govern the properties of the molecule in the solid state.

In the realm of biological applications, advanced molecular imaging technologies are needed to understand how these compounds behave in cellular and whole-body systems. nih.gov This includes the use of fluorescence microscopy with tagged analogs to visualize their subcellular localization and interaction with biological targets in real-time. Developing positron emission tomography (PET) radioligands based on the this compound scaffold could enable non-invasive, quantitative studies of drug distribution and target engagement in vivo. nih.gov

Expansion of Computational Modeling Capabilities for Predictive Studies

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery and materials design process. researchgate.net For this compound and its future analogs, expanding computational capabilities will enable more accurate predictions of their properties and biological activities before committing to synthetic efforts.

Future Computational Approaches:

Quantum Chemical Calculations: Density Functional Theory (DFT) studies can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of new analogs. researchgate.netnih.gov

Molecular Docking and Dynamics: Enhanced docking algorithms and long-timescale molecular dynamics (MD) simulations will offer more accurate predictions of binding modes and affinities to biological targets, such as protein kinases or enzymes. researchgate.net This can help prioritize the most promising candidates for synthesis.

ADMET Prediction: In silico models for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are becoming increasingly sophisticated. Applying these models to novel analogs can help identify potential liabilities early in the design phase, reducing late-stage failures. nih.gov

These predictive studies, when used in a feedback loop with synthetic chemistry and biological testing, can significantly shorten the timeline and reduce the cost of developing new therapeutic agents or materials. nih.gov

Deepening Mechanistic Understanding of Biological and Catalytic Functions

A critical future direction is to move beyond identifying that a compound is active to understanding how it works at a molecular level. For biologically active analogs of this compound, this involves elucidating their precise mechanism of action. nih.gov

If an analog shows anticancer activity, for example, research must identify its specific molecular target(s). nih.gov This could involve techniques like chemical proteomics to pull down binding partners from cell lysates, followed by validation through genetic and biochemical assays. nih.gov Understanding the downstream signaling pathways affected by the compound is also crucial for explaining its cellular effects and predicting potential side effects.

The pyridine-imidazole scaffold is also prevalent in coordination chemistry and can form stable complexes with various metal ions. This opens up the possibility of catalytic functions. Future research could explore the use of metal complexes of this compound and its derivatives as catalysts in organic synthesis, for example, in oxidation, reduction, or cross-coupling reactions. Mechanistic studies in this context would involve a combination of kinetic analysis and spectroscopic investigation of catalytic intermediates to understand and optimize catalyst performance.

Exploration of Novel Applications in Materials Science and Emerging Medicinal Chemistry Fields

While initial interest in pyridine-imidazole scaffolds is often driven by medicinal chemistry, their properties suggest potential in other fields. researchgate.net

Materials Science: The ability of the pyridine and imidazole nitrogens to coordinate with metal ions makes these compounds attractive as ligands for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in gas storage, separation, or catalysis. The aromatic nature of the scaffold also suggests potential for developing novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or sensors.

Emerging Medicinal Chemistry Fields: The versatility of the scaffold allows for its exploration against a wide range of diseases. dntb.gov.ua Beyond cancer and infectious diseases, analogs could be designed and screened as inhibitors of novel target classes. For instance, research into potent and selective agonists for specific G-protein coupled receptors, such as the histamine (B1213489) H3 receptor, has involved similar imidazole-pyridine structures. nih.gov There is also potential in targeting neurodegenerative diseases or metabolic disorders by designing derivatives that interact with key enzymes or receptors in those pathways. nih.govacs.org Combining the this compound core with other pharmacophores could lead to hybrid molecules with dual-action mechanisms, a growing area of interest in drug discovery. researchgate.net

Q & A

Q. What synthetic methodologies are effective for preparing 4-(2-Ethyl-1H-imidazol-4-yl)pyridine?

Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling , a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. For example, analogous compounds like 4-(anthracen-9-yl)pyridine were synthesized using 9-bromoanthracene and pyridin-4-ylboronic acid, followed by purification via column chromatography on silica gel to isolate the product . Key steps include:

  • Catalyst selection (e.g., Pd(PPh₃)₄).
  • Solvent optimization (e.g., toluene/ethanol mixtures).
  • Post-synthetic purification using solvent evaporation for crystallization .

Q. What spectroscopic techniques are employed to characterize this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substituent positions and confirm molecular structure. For imidazole derivatives, characteristic peaks include aromatic protons at δ 6.5–8.5 ppm and ethyl group signals near δ 1.2–1.5 ppm .
  • Infrared (IR) Spectroscopy: Detects functional groups (e.g., C=N stretching at ~1600 cm⁻¹) .
  • Mass Spectrometry (MS): Confirms molecular weight via molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₁N₃).
Technique Key Peaks/Features
¹H NMRδ 7.2–8.5 (pyridine), δ 1.2–1.5 (ethyl)
IR1600 cm⁻¹ (C=N), 3050 cm⁻¹ (C-H aromatic)

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Answer: X-ray crystallography using SHELXL/SHELXS programs refines molecular geometry and identifies intermolecular interactions. For example:

  • Hydrogen bonding: C-H⋯π interactions (e.g., d(H⋯Cg) = 2.73 Å) stabilize supramolecular dimers .
  • π-π stacking: Face-to-face interactions (d(Cg⋯Cg) = 3.61 Å) influence crystal packing .
  • Space group analysis: Monoclinic C2/c symmetry is common for similar derivatives, enabling comparison of unit cell parameters .

Q. What strategies address discrepancies between computational and experimental solubility data?

Answer:

  • Density Functional Theory (DFT): Simulate solvation free energy using solvents like DMSO or water. Adjust parameters (e.g., dielectric constant) to match experimental conditions .
  • Experimental validation: Use dynamic light scattering (DLS) or UV-Vis spectroscopy to measure solubility. For imidazole derivatives, fluorinated groups (e.g., -CF₃) may alter logP values, requiring recalibration .

Q. How do substituents on the imidazole ring modulate biological activity?

Answer:

  • Lipophilicity enhancement: Ethyl groups improve membrane permeability (logP ~2.5 for this compound) .
  • Metabolic stability: Fluorinated analogs (e.g., 1-(2-Fluoroethyl)-1H-imidazol-4-amine) resist oxidative degradation in liver microsomes .
  • Target binding: Imidazole derivatives act as enzyme inhibitors (e.g., CYP450) via coordination to metal ions or π-π stacking with aromatic residues .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the reactivity of this compound in cross-coupling reactions?

Answer:

  • Catalyst optimization: Discrepancies may arise from Pd catalyst choice (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)). Screen catalysts under inert atmospheres to minimize side reactions .
  • Solvent effects: Polar aprotic solvents (e.g., DMF) may deactivate catalysts, while toluene/ethanol mixtures improve yields .
  • Reaction monitoring: Use TLC or HPLC to track intermediates and adjust reaction times.

Methodological Guidance

Q. What protocols are recommended for optimizing crystallization conditions?

Answer:

  • Solvent screening: Test mixtures (e.g., ethanol/water, DCM/hexane) to balance solubility and nucleation rates.
  • Temperature gradients: Slow cooling from 60°C to 4°C promotes single-crystal growth .
  • Additive use: Small amounts of co-solvents (e.g., DMSO) can disrupt π-π stacking and improve crystal quality .

Q. How to design structure-activity relationship (SAR) studies for imidazole-pyridine hybrids?

Answer:

  • Core modifications: Introduce substituents at the imidazole C2 or pyridine C4 positions to assess steric/electronic effects.
  • Biological assays: Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
  • Computational docking: Compare binding poses (e.g., AutoDock Vina) to correlate substituent effects with activity .

Tables of Key Data

Q. Table 1: Comparative Crystallographic Parameters

Parameter This compound Analogous Compound
Space groupMonoclinic (C2/c)Monoclinic (C2/c)
π-π stacking distance3.6–3.8 Å3.61 Å
Hydrogen bond length2.7–2.9 Å2.73 Å

Q. Table 2: Spectroscopic Reference Data

Substituent ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Pyridine ring7.8–8.2120–150
Imidazole ring6.5–7.5110–130
Ethyl group1.2 (t), 2.4 (q)15 (CH₃), 25 (CH₂)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.